molecular formula C10H14O2S B1488928 (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol CAS No. 1339662-29-1

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol

Cat. No. B1488928
CAS RN: 1339662-29-1
M. Wt: 198.28 g/mol
InChI Key: IPMRDHCMJHLRBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran-4-ylmethanol involves the reaction of alcohols with 3,4-dihydropyran . This reaction forms 2-tetrahydropyranyl (THP) ethers, which are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular formula of tetrahydro-2H-pyran-4-ylmethanol is C6H12O2 . Its molecular weight is 116.16 g/mol . The InChI Key is YSNVSVCWTBLLRW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as tetrahydro-2H-pyran-4-ylmethanol, are commonly used in organic synthesis . They are used as protecting groups for alcohols . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-4-ylmethanol is a colorless liquid . Its density is 1.000±0.06 g/cm3 . The boiling point is 105 °C .

Scientific Research Applications

Organic Synthesis and Chemical Education

A study demonstrates the use of tetrahydro-2H-pyran derivatives in an undergraduate organic laboratory project, exploring environmentally friendly multicomponent reactions catalyzed by Montmorillonite K10 clay. This project enables students to synthesize tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran and investigate reaction scope with different carbonyl substrates, emphasizing green chemistry principles (Dintzner et al., 2012).

Novel Cyclization Reactions

In another study, the Prins cyclization method was used to synthesize cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives from (2-(4-methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, showcasing a novel series of compounds with high selectivity and good yields (Reddy et al., 2012).

Chiral Building Blocks

The synthesis of enantiomeric forms of the alcohol (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a potential chiral building block for the stereoselective synthesis of natural terpenes, was described using two synthetic approaches. This work illustrates the application of tetrahydro-2H-pyran derivatives in the stereoselective synthesis of flavors like linaloyl oxide (Serra & De Simeis, 2018).

Photocyclization Studies

Photocyclization of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones in methanol was explored, leading to tetracyclic compounds. This study on tetrahydropyran-2-methanol derivatives reveals insights into reaction mechanisms and product formation influenced by the thiophenyl ring (Kamboj et al., 2012).

properties

IUPAC Name

oxan-4-yl(thiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8,10-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMRDHCMJHLRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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